molecular formula C14H11ClN2O2S B4937165 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole

1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole

Cat. No.: B4937165
M. Wt: 306.8 g/mol
InChI Key: SPAVLMCTNRQUJJ-UHFFFAOYSA-N
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Description

1-[(4-Chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole is a chemical compound characterized by the presence of a chloronaphthalene moiety attached to a sulfonyl group, which is further connected to a methylated pyrazole ring

Preparation Methods

The synthesis of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloronaphthalene and 3-methyl-1H-pyrazole as the primary starting materials.

    Sulfonylation Reaction: 4-chloronaphthalene undergoes a sulfonylation reaction with chlorosulfonic acid to form 4-chloronaphthalen-1-yl sulfonyl chloride.

    Coupling Reaction: The sulfonyl chloride intermediate is then reacted with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloronaphthalene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

1-[(4-chloronaphthalen-1-yl)sulfonyl]-3-methyl-1H-pyrazole can be compared with similar compounds such as:

    1-[(4-chloronaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole: This compound has an additional methyl group on the pyrazole ring, which can affect its reactivity and biological activity.

    1-[(4-chloronaphthalen-1-yl)sulfonyl]azepane: This compound features an azepane ring instead of a pyrazole ring, leading to different chemical and biological properties.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonyl-3-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-8-9-17(16-10)20(18,19)14-7-6-13(15)11-4-2-3-5-12(11)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVLMCTNRQUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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